VMAT2 Target Occupancy: Valbenazine Achieves 2-Fold Higher Engagement Than Deutetrabenazine XR
In the first and only head-to-head PET imaging study comparing valbenazine to deutetrabenazine extended-release (AUSTEDO XR), valbenazine demonstrated a least squares mean VMAT2 target occupancy of approximately 76.5% compared to 38.3% for deutetrabenazine XR at therapeutic doses [1]. This represents an absolute difference of 38.2 percentage points and a relative increase of approximately two-fold in target engagement [1]. The study utilized a linear mixed-effects model with eight participants completing four PET visits each, with valbenazine administered at 40 mg or 80 mg and deutetrabenazine XR at 24 mg or 48 mg [1].
| Evidence Dimension | VMAT2 Target Occupancy (PET Imaging) |
|---|---|
| Target Compound Data | 76.5% (therapeutic doses: 40 mg or 80 mg) |
| Comparator Or Baseline | Deutetrabenazine XR: 38.3% (therapeutic doses: 24 mg or 48 mg) |
| Quantified Difference | Absolute difference: +38.2 percentage points; relative increase: ~2-fold |
| Conditions | PET imaging using linear mixed-effects model; 8 participants; 4 PET visits per participant; ACNP 64th Annual Meeting presentation |
Why This Matters
Higher VMAT2 target occupancy is directly correlated with drug response in involuntary movement disorders, and this head-to-head evidence demonstrates that valbenazine achieves substantially greater target engagement at clinically equivalent therapeutic doses, which may inform therapeutic selection when maximizing on-target pharmacodynamic effect is a priority.
- [1] Keswani S, et al. Head-to-Head PET Study of Valbenazine vs Deutetrabenazine XR: VMAT2 Target Occupancy. Presented at ACNP 64th Annual Meeting, December 2025. View Source
